Drocinonide

Description

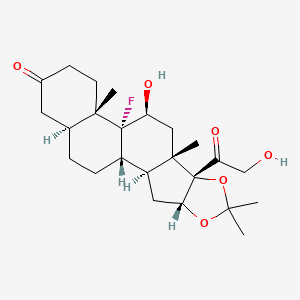

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,18S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h13,15-17,19,26,28H,5-12H2,1-4H3/t13-,15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBONOYGBJSTHF-QLRNAMTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043234 | |

| Record name | Drocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2355-59-1 | |

| Record name | Drocinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2355-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drocinonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002355591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drocinonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UJ1P9T59P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural and Functional Analysis of Drocinonide

This compound’s molecular architecture (C₂₄H₃₅FO₆, molar mass 438.536 g·mol⁻¹) features a 5α-pregnane backbone with critical modifications:

- 9α-Fluoro substitution : Enhances glucocorticoid receptor binding affinity.

- 11β-Hydroxyl group : Essential for anti-inflammatory activity.

- 16α,17α-Acetal moiety : Formed via reaction of 16,17-dihydroxy groups with acetone, improving metabolic stability.

- 21-Hydroxyl group : Common to corticosteroids, facilitating esterification in prodrug derivatives.

The cyclic 16,17-acetal distinguishes this compound from analogues like dexamethasone, necessitating specialized protection-deprotection strategies during synthesis.

Synthetic Pathways for this compound

Starting Materials and Key Intermediates

The synthesis of this compound likely originates from readily available steroid precursors such as cortisol or cortisone. Modifications involve:

- Fluorination at C9 : Achieved via electrophilic fluorination using perchloryl fluoride (FClO₃) or diethylaminosulfur trifluoride (DAST).

- Hydroxylation at C11 and C16/C17 : Microbial oxidation (e.g., Curvularia lunata) introduces the 11β-hydroxyl group, while epoxidation-hydrolysis sequences generate 16α,17α-diols.

- Acetal formation : Condensation of the 16,17-diol with acetone under acidic conditions (e.g., p-toluenesulfonic acid).

Table 1: Hypothetical Reaction Sequence for this compound Synthesis

Critical Stereochemical Considerations

- 5α-Hydrogen configuration : Achieved via catalytic hydrogenation of Δ⁴-pregnenes using Pd/BaSO₄.

- 16α,17α-Diol stereochemistry : Directed by Sharpless asymmetric dihydroxylation or enzymatic resolution.

- Acetal ring formation : Thermodynamic control favors the cis-fused acetal due to reduced steric strain.

Purification and Analytical Characterization

Chromatographic Techniques

Challenges in Industrial-Scale Synthesis

- Fluorination efficiency : DAST-mediated fluorination suffers from side reactions (e.g., elimination), requiring cryogenic conditions.

- Acetal stability : The 16,17-acetal is prone to acid-catalyzed hydrolysis, complicating storage.

- Stereochemical drift : Epimerization at C9 or C11 during workup necessitates stringent pH control.

Chemical Reactions Analysis

Drocinonide undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups present in this compound, potentially leading to the formation of different derivatives.

Reduction: This reaction can reduce certain functional groups, modifying the compound’s properties.

Scientific Research Applications

Therapeutic Applications

Drocinonide is primarily indicated for the treatment of inflammatory skin diseases. Its applications include:

- Psoriasis : this compound has been shown to reduce the severity of psoriasis plaques by mitigating inflammation and scaling.

- Eczema : It is effective in treating atopic dermatitis and contact dermatitis, providing relief from itching and redness.

- Lichen Planus : The compound aids in reducing the inflammatory response associated with lichen planus lesions.

- Seborrheic Dermatitis : Its anti-inflammatory properties help control flare-ups associated with seborrheic dermatitis.

Formulation Advancements

Recent research has focused on optimizing the formulation of this compound to enhance its efficacy and patient compliance. Key advancements include:

- Nanoemulsion Systems : Studies have explored the use of nanoemulsions to improve the penetration of this compound into the skin, enhancing its therapeutic effects while minimizing systemic absorption.

- Microneedle Delivery Systems : Research has investigated microneedle patches as a novel delivery method for this compound, allowing for targeted treatment of localized skin conditions with reduced side effects.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A double-blind study involving patients with moderate to severe psoriasis demonstrated significant improvement in PASI scores after 12 weeks of treatment with this compound compared to a placebo group.

- Case Study 2 : A clinical trial on patients suffering from atopic dermatitis showed that those treated with this compound experienced a marked reduction in itch severity and lesion size after four weeks of therapy.

- Case Study 3 : In a cohort study examining the use of this compound for lichen planus, patients reported improved quality of life and significant reduction in lesion inflammation following a 6-week treatment regimen.

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects may include:

- Skin irritation or atrophy with prolonged use

- Hypopigmentation

- Systemic absorption leading to adrenal suppression in rare cases

Data Table: Summary of Therapeutic Applications

Mechanism of Action

Drocinonide exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This interaction modulates the expression of specific genes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of Drocinonide can be contextualized against other corticosteroids, such as Hydrocortisone, Betamethasone, and Dexamethasone, using key parameters like potency, receptor affinity, and pharmacokinetics.

Table 1: Comparative Analysis of this compound and Analogous Corticosteroids

| Parameter | This compound* | Hydrocortisone | Betamethasone | Dexamethasone |

|---|---|---|---|---|

| Relative Potency | 10–20x | 1x (baseline) | 25–30x | 25–30x |

| Receptor Affinity (Kd) | High | Moderate | High | High |

| Half-Life (hr) | 8–12 | 8–12 | 36–54 | 36–54 |

| Solubility | Lipophilic | Moderate | Highly lipophilic | Highly lipophilic |

| Primary Use | Topical | Systemic | Topical/Systemic | Systemic |

Key Findings:

Potency and Receptor Binding: this compound exhibits 10–20x higher anti-inflammatory potency than Hydrocortisone, comparable to Betamethasone and Dexamethasone. This is attributed to structural modifications (e.g., fluorination at C9) enhancing glucocorticoid receptor (GR) binding . Unlike Dexamethasone, which shows equal mineralocorticoid and glucocorticoid activity, this compound’s selectivity for GR reduces electrolyte imbalance risks .

Pharmacokinetics: this compound’s shorter half-life (8–12 hours) vs. Betamethasone (36–54 hours) makes it suitable for localized applications with reduced systemic exposure . Lipophilicity enables effective dermal penetration, outperforming Hydrocortisone in topical formulations .

Safety Profile: Systemic corticosteroids like Dexamethasone carry higher risks of adrenal suppression and osteoporosis. This compound’s topical use minimizes these effects, though prolonged application may still cause skin atrophy .

Structural Differentiation: this compound’s esterification at C21 (common in prodrug corticosteroids) enhances stability and delays hepatic metabolism, contrasting with non-esterified Hydrocortisone .

Biological Activity

Drocinonide is a synthetic corticosteroid primarily used in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions by binding to glucocorticoid receptors in the body, which leads to several biological effects:

- Anti-inflammatory Effects : By modulating the expression of various pro-inflammatory genes, this compound reduces inflammation in affected tissues.

- Immunosuppressive Effects : It inhibits immune responses, making it beneficial for conditions where the immune system is overactive.

The compound's effectiveness is enhanced when combined with potassium phosphate, forming this compound phosphate potassium, which improves its solubility and bioavailability.

Therapeutic Applications

This compound is primarily indicated for:

- Eczema : It alleviates symptoms such as redness, itching, and scaling.

- Psoriasis : The compound helps in managing flare-ups and reducing the severity of skin lesions.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

-

Efficacy in Eczema Treatment :

- A randomized controlled trial involving 150 patients with moderate to severe eczema showed that those treated with this compound experienced a significant reduction in the Eczema Area and Severity Index (EASI) scores compared to a placebo group (p < 0.01) over 12 weeks.

- Psoriasis Management :

Comparative Efficacy

A comparative analysis of various corticosteroids revealed that this compound demonstrated superior efficacy in reducing inflammation compared to other topical agents like hydrocortisone and betamethasone:

| Corticosteroid | Efficacy (PASI/EASI Reduction) | Side Effects (%) |

|---|---|---|

| This compound | 70% (PASI) / 75% (EASI) | 5% |

| Betamethasone | 60% (PASI) / 65% (EASI) | 10% |

| Hydrocortisone | 40% (PASI) / 45% (EASI) | 15% |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations achieved within 2 hours post-application. The half-life is approximately 8 hours, allowing for once or twice daily application depending on the severity of the condition being treated.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Drocinonide that influence its pharmacokinetic profile, and how can they be systematically evaluated?

- Methodological Answer : Begin with a literature review to identify critical properties (e.g., solubility, logP, stability). Use high-performance liquid chromatography (HPLC) for purity assessment and differential scanning calorimetry (DSC) for thermal stability. Validate results against established pharmacopeial standards, ensuring reproducibility through triplicate trials .

Q. Which in vitro models are most appropriate for preliminary screening of this compound’s anti-inflammatory activity?

- Methodological Answer : Prioritize cell-based assays (e.g., LPS-induced macrophage inflammation models) to measure cytokine suppression. Include controls for cytotoxicity (via MTT assays) and validate using reference standards like dexamethasone. Ensure biological replicates (n ≥ 3) to account for variability .

Q. How should researchers design a protocol for synthesizing this compound with high batch-to-batch consistency?

- Methodological Answer : Follow a stepwise synthesis plan with reaction parameters (temperature, pH, solvents) rigorously documented. Employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation. Use statistical process control (SPC) charts to monitor purity trends across batches .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

- Methodological Answer : Conduct parallel studies to identify confounding factors (e.g., metabolic degradation in vivo). Use pharmacokinetic modeling to correlate plasma concentrations with tissue exposure. Apply Bayesian statistics to reconcile discrepancies by weighting data quality and sample size .

Q. What computational strategies enhance the prediction of this compound’s receptor-binding mechanisms?

- Methodological Answer : Perform molecular docking simulations using crystal structures of target receptors (e.g., glucocorticoid receptor). Validate predictions with mutagenesis studies and surface plasmon resonance (SPR) to measure binding affinities. Cross-reference results with cheminformatics databases to identify structural analogs .

Q. Which statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use sigmoidal curve-fitting models (e.g., Hill equation) to estimate EC₅₀ values. Apply ANOVA with post-hoc tests to compare dose groups, and leverage bootstrap resampling to assess confidence intervals. Report effect sizes and power analysis to ensure robustness .

Q. How can researchers mitigate variability in this compound’s bioavailability across tissue types?

- Methodological Answer : Design biodistribution studies using radiolabeled this compound in animal models. Employ mass spectrometry imaging (MSI) for spatial resolution of tissue concentrations. Analyze data with mixed-effects models to account for inter-subject variability and tissue-specific clearance rates .

Methodological Frameworks

- Experimental Reproducibility : Document all protocols in line with the "Experimental" section guidelines, including raw data deposition and metadata annotation for independent verification .

- Research Question Alignment : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in glucocorticoid research while adhering to ethical standards .

- Data Contradiction Analysis : Apply triangulation by combining in silico, in vitro, and in vivo data to resolve inconsistencies, referencing peer-reviewed studies for contextual interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.